

In-Depth Technical Guide: Physicochemical Properties of 4-Methoxyphenylsulfamoyl Chloride

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Compound of Interest

Compound Name: 4-Methoxyphenylsulfamoyl chloride

Cat. No.: B8597030

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This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and handling of **4-Methoxyphenylsulfamoyl chloride**. Due to the nature of its common preparation and immediate use in subsequent reactions, detailed characterization of the purified compound is limited in the scientific literature. This guide presents the most reliable information available from established sources.

Core Physicochemical Data

Quantitative physicochemical data for purified **4-Methoxyphenylsulfamoyl chloride** is not extensively reported, as it is typically prepared and used as a crude product. The material is described as a brown oil.^{[1][2]} However, the properties of its well-characterized precursor, (4-Methoxyphenyl)sulfamic acid, are available.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
(4-Methoxyphenyl)sulfamic acid	C ₇ H ₉ NO ₄ S	203.22	125	Light purple solid
4-Methoxyphenylsulfamoyl chloride	C ₇ H ₈ ClNO ₃ S	221.66	Not Reported	Brown oil[1][2]

Data for (4-Methoxyphenyl)sulfamic acid sourced from Organic Syntheses.[1][2]

Synthesis of 4-Methoxyphenylsulfamoyl Chloride

The synthesis of **4-Methoxyphenylsulfamoyl chloride** is reliably achieved through a two-step process starting from 4-methoxyaniline, as detailed in Organic Syntheses. The process involves the formation of an intermediate, (4-Methoxyphenyl)sulfamic acid, which is then converted to the final sulfamoyl chloride.

Experimental Protocol

Step A: Synthesis of (4-Methoxyphenyl)sulfamic acid[1][2]

- A flame-dried 500 mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, a glass stopper, and a three-way stopcock connected to a Schlenk line.
- The flask is charged with 4-methoxyaniline (12.32 g, 100 mmol).
- The flask is evacuated and backfilled with nitrogen three times.
- Dichloromethane (100 mL) is added, and the mixture is stirred to dissolve the aniline.
- The flask is cooled to 0 °C in an ice-water bath.
- A solution of chlorosulfonic acid (3.3 mL, 50 mmol) in dichloromethane (40 mL) is prepared in a separate flame-dried flask under a nitrogen atmosphere.

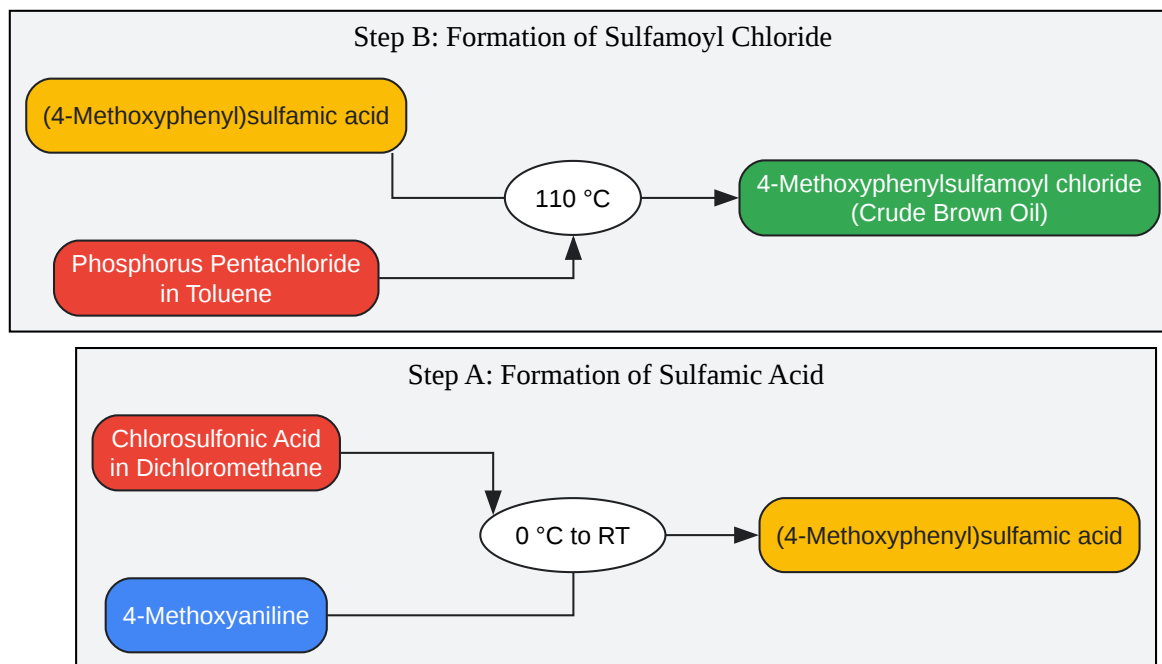
- This solution of chlorosulfonic acid is added dropwise to the 4-methoxyaniline solution over 30 minutes, maintaining the temperature at 0 °C.
- The reaction mixture is stirred for an additional 30 minutes at 0 °C, then for 1 hour at room temperature.
- The mixture is diluted with diethyl ether (50 mL) and filtered through a medium porosity sintered glass funnel.
- The collected solid is washed with dichloromethane (4 x 50 mL) and then acetone (4 x 50 mL).
- The resulting light purple solid, (4-methoxyphenyl)sulfamic acid, is dried under high vacuum.

Step B: Synthesis of (4-Methoxyphenyl)sulfamoyl chloride^[1]

- A flame-dried 500 mL round-bottomed flask is charged with (4-methoxyphenyl)sulfamic acid (7.5 g, 37 mmol) and toluene (100 mL).
- Phosphorus pentachloride (10.4 g, 50 mmol) is added in one portion.
- The flask is equipped with a reflux condenser under a positive pressure of nitrogen.
- The reaction mixture is heated to 110 °C and stirred for 2 hours.
- The mixture is then cooled to room temperature.
- The reaction mixture is carefully poured over crushed ice (100 g).
- The mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted with dichloromethane (3 x 60 mL).
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator (40 °C, 90 mmHg).

- The resulting crude product is **4-Methoxyphenylsulfamoyl chloride**, obtained as a brown oil, which is typically used in subsequent steps without further purification.[1][2]

Synthesis Workflow



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]

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